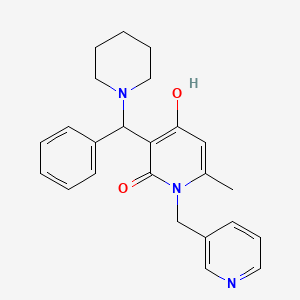
4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials might include substituted pyridines and piperidines, which undergo various reactions such as alkylation, condensation, and cyclization under controlled conditions. Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of aromatic rings using halogens or nitrating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological macromolecules could provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyridinones or piperidine derivatives, such as:
- 4-hydroxy-2-methylpyridin-3-one
- 1-(pyridin-3-ylmethyl)piperidine
- 6-methyl-3-(phenylmethyl)pyridin-2(1H)-one
Uniqueness
What sets 4-hydroxy-6-methyl-3-(phenyl(piperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one apart is its unique combination of functional groups and structural features. This uniqueness might confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C24H27N3O2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
4-hydroxy-6-methyl-3-[phenyl(piperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C24H27N3O2/c1-18-15-21(28)22(24(29)27(18)17-19-9-8-12-25-16-19)23(20-10-4-2-5-11-20)26-13-6-3-7-14-26/h2,4-5,8-12,15-16,23,28H,3,6-7,13-14,17H2,1H3 |
InChI-Schlüssel |
WQEPJZOKGKFRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B11261077.png)
![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B11261083.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261086.png)
![N-Benzyl-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11261088.png)
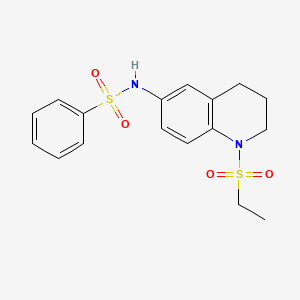
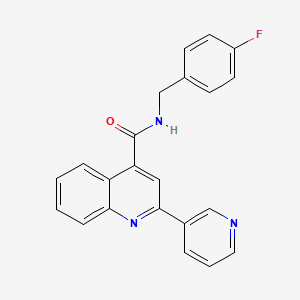
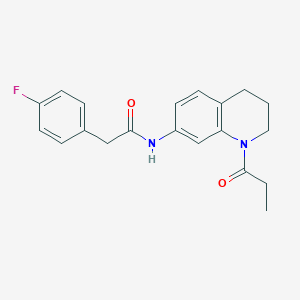

![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261117.png)
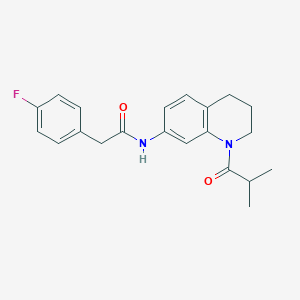
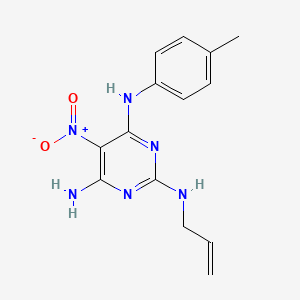
![N-(4-chlorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11261155.png)
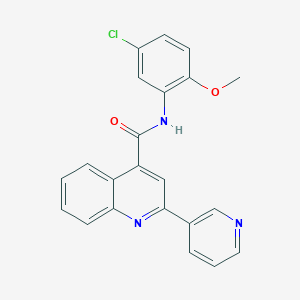
![N-(2,4-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11261170.png)
